![molecular formula C16H14N2O2 B2376065 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 300708-62-7](/img/structure/B2376065.png)
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[1,2-a]pyridine, which is a type of nitrogen-containing heterocycle . The presence of the methoxyphenyl and carbaldehyde groups could potentially influence its chemical properties and reactivity.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the carbaldehyde group can be involved in nucleophilic addition reactions .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This compound could potentially be used in the synthesis of thiophene derivatives.
Development of Medicinal Scaffolds
Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This compound could potentially be used in the development of these medicinal scaffolds.
Antiproliferative Activity
The compound could potentially be used in the development of drugs with antiproliferative activity. Antiproliferative drugs inhibit cell growth and multiplication, and are often used in the treatment of cancer .
Vilsmeier-Haack Formylation Reaction
Our group has successfully employed the Vilsmeier-Haack formylation reaction to obtain various pyrazole-4-carbaldehydes from commercially available 1-phenyl-1 H -pyrazol-3-ol and utilized them to prepare fluorescent sensors . This compound could potentially be used in the Vilsmeier-Haack formylation reaction.
Preparation of Fluorescent Sensors
As mentioned above, this compound could potentially be used in the preparation of fluorescent sensors . Fluorescent sensors are used in various fields, including biology, chemistry, medicine, and environmental science, for the detection and measurement of ions, small molecules, and proteins.
Mechanism of Action
Target of Action
This compound is likely to interact with multiple targets due to its complex structure, which includes a methoxyphenyl group and an imidazopyridine moiety .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
Similar compounds have been shown to have antiproliferative effects, suggesting that this compound may also have potential anticancer activity .
Action Environment
The action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-18-14(10-19)16(17-15(18)9-11)12-3-5-13(20-2)6-4-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOATIQUUPPPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.